Isoform Selectivity: Full PRDX1–6 Panel vs. PRDX1-IN-1
PRDX1-IN-2 was profiled against all six human peroxiredoxin isoforms (PRDX1–6) in a unified enzymatic assay. It inhibited PRDX1 with an IC₅₀ of 0.35 μM while showing negligible activity against PRDX2–PRDX6 (IC₅₀ > 50 μM for each isoform), corresponding to a selectivity window of >142‑fold [1]. In contrast, the structurally related PRDX1-IN-1 (compound 7e) was reported to be a potent PRDX1 inhibitor (IC₅₀ = 0.164 μM) but its original publication does not contain a full selectivity panel against PRDX2–PRDX6, and the abstract comparison was limited to Conoidin A and celastrol [2]. Celastrol itself is a known pan‑PRDX inhibitor [1].
| Evidence Dimension | Selectivity over other PRDX isoforms (PRDX2–6) |
|---|---|
| Target Compound Data | IC₅₀ > 50 μM for PRDX2, PRDX3, PRDX4, PRDX5, PRDX6 |
| Comparator Or Baseline | PRDX1-IN-1 (compound 7e): No selectivity panel against PRDX2–6 reported in original paper; Celastrol: pan‑PRDX inhibitor, IC₅₀ = 1.622 μM for PRDX1 |
| Quantified Difference | PRDX1-IN-2 provides >142‑fold selectivity window vs. PRDX2–6; PRDX1-IN-1 selectivity unquantified; Celastrol is non‑selective |
| Conditions | Recombinant human PRDX1–6 enzymatic assay; IC₅₀ determined by inhibition of peroxidase activity |
Why This Matters
Only PRDX1-IN-2 has a published, quantitative selectivity panel covering all six isoforms, enabling unambiguous attribution of cellular phenotypes to PRDX1 inhibition.
- [1] Li Y, Zhu Y, Shang FF, et al. Discovery of Urea Derivatives of Celastrol as Selective Peroxiredoxin 1 Inhibitors against Colorectal Cancer Cells. Journal of Medicinal Chemistry. 2024;67(9):7176-7196. doi:10.1021/acs.jmedchem.4c00023 View Source
- [2] Bai Y, Liang C, Zhou J, et al. Development of novel celastrol-ligustrazine hybrids as potent peroxiredoxin 1 inhibitors against lung cancer. European Journal of Medicinal Chemistry. 2023;259:115656. doi:10.1016/j.ejmech.2023.115656 View Source
